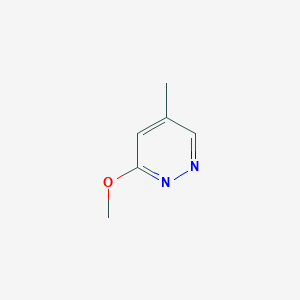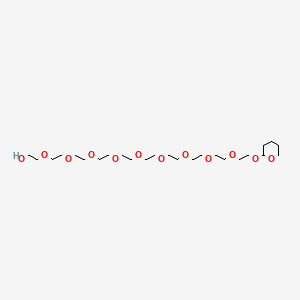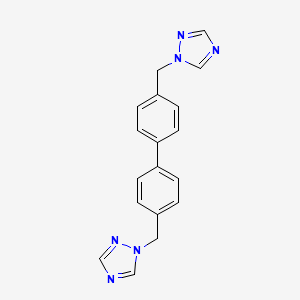
Nota-fapi-46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nota-fapi-46 is a radiopharmaceutical compound used primarily for imaging and therapeutic purposes. It is a fibroblast activation protein inhibitor that is radiolabeled with gallium-68 or lutetium-177. This compound is particularly significant in the field of oncology, as it targets fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts within the tumor microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nota-fapi-46 involves the use of a chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid, to bind the radiometal. The radiolabeling process typically involves the following steps:
Preparation of the precursor: The precursor, which includes the fibroblast activation protein inhibitor, is dissolved in a suitable buffer.
Radiolabeling: Gallium-68 or lutetium-177 is added to the precursor solution. The mixture is then heated to facilitate the binding of the radiometal to the chelator.
Purification: The radiolabeled compound is purified using solid-phase extraction techniques to remove any unbound radiometal and other impurities
Industrial Production Methods
Industrial production of this compound is often automated to ensure consistency and safety. Automated synthesis modules, such as the Modular Lab PharmTracer and Modular Lab eazy, are used to produce the compound in a controlled environment. These modules are equipped with disposable cassettes that streamline the synthesis process, reducing the risk of contamination and ensuring high radiochemical purity .
Chemical Reactions Analysis
Types of Reactions
Nota-fapi-46 primarily undergoes radiolabeling reactions, where the chelator binds to the radiometal. This process does not involve traditional chemical reactions like oxidation, reduction, or substitution. the stability of the radiolabeled compound is crucial, and it must withstand various physiological conditions without degrading .
Common Reagents and Conditions
Reagents: Gallium-68 or lutetium-177, 1,4,7-triazacyclononane-1,4,7-triacetic acid, suitable buffers (e.g., HEPES buffer).
Conditions: Heating to around 95°C for 10 minutes, followed by purification using solid-phase extraction.
Major Products
The major product of the radiolabeling reaction is the radiolabeled this compound compound, which is used for imaging and therapeutic applications .
Scientific Research Applications
Nota-fapi-46 has a wide range of applications in scientific research, particularly in the fields of oncology and nuclear medicine. Some of its key applications include:
Cancer Imaging: Used in positron emission tomography to detect fibroblast activation protein expression in various cancers, including pancreatic, colorectal, and breast cancers
Theranostics: Combines diagnostic imaging and targeted radionuclide therapy, allowing for precise treatment of tumors.
Fibrosis Detection: Helps in the early detection and monitoring of fibrotic diseases by targeting fibroblast activation protein in affected tissues.
Mechanism of Action
Nota-fapi-46 exerts its effects by selectively binding to fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This binding allows for the visualization of fibroblast activation protein expression using positron emission tomography or the delivery of targeted radionuclide therapy. The molecular target is the fibroblast activation protein, and the pathway involves the inhibition of fibroblast activation protein activity, leading to reduced tumor growth and progression .
Comparison with Similar Compounds
Nota-fapi-46 is part of a family of fibroblast activation protein inhibitors that includes compounds like FAPI-04 and FAPI-74. Compared to these compounds, this compound has shown improved tumor retention and higher tumor-to-background ratios, making it more effective for imaging and therapeutic applications . Similar compounds include:
FAPI-04: An earlier version with lower tumor retention.
FAPI-74: A newer compound that can be labeled with both gallium-68 and fluorine-18, offering versatility in imaging
This compound stands out due to its high specificity and affinity for fibroblast activation protein, making it a valuable tool in the diagnosis and treatment of various cancers.
Properties
Molecular Formula |
C37H50F2N10O7 |
|---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C37H50F2N10O7/c1-43(27-3-4-31-30(19-27)29(5-6-41-31)36(56)42-22-32(50)49-26-37(38,39)20-28(49)21-40)7-2-8-44-15-17-48(18-16-44)33(51)23-45-9-11-46(24-34(52)53)13-14-47(12-10-45)25-35(54)55/h3-6,19,28H,2,7-18,20,22-26H2,1H3,(H,42,56)(H,52,53)(H,54,55)/t28-/m0/s1 |
InChI Key |
APILFOLSMKOIDY-NDEPHWFRSA-N |
Isomeric SMILES |
CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |
Canonical SMILES |
CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)




![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)




